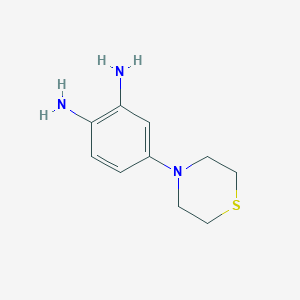![molecular formula C10H10BrN3O B2757620 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1538348-08-1](/img/structure/B2757620.png)
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is likely to be a derivative of phenethyl alcohol . It contains a 1H-1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via Suzuki–Miyaura cross-coupling reactions in aqueous medium . This involves the reaction of phenyl 1H-1,2,3-triazole with different substituted boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, Ethanone, 1-(3-bromophenyl)-, has a molecular weight of 199.045 .Applications De Recherche Scientifique
Polymer Synthesis
One significant application of compounds related to "1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol" is in the preparation of polymers with controlled molecular architecture. A novel convergent approach to dendritic macromolecules utilizing dendritic fragments has been described, highlighting the control over the placement of peripheral groups and the stepwise growth process, demonstrating the potential of such compounds in the design of complex macromolecules (Hawker & Fréchet, 1990).
Organic Synthesis
The compound has been used in organic synthesis, for example, in the synthesis, characterization, and biological evaluation of derivatives aimed at antimicrobial activity. This illustrates the versatility of triazole derivatives in synthesizing compounds with potential biological activities (Sherekar et al., 2021).
Catalysis
In catalysis, half-sandwich Ruthenium(II) complexes incorporating triazole-based ligands have been explored for their catalytic activities in oxidation and transfer hydrogenation reactions. These studies demonstrate the role of triazole derivatives in designing catalysts with specific reactivities (Saleem et al., 2013).
Antimicrobial Applications
The synthesis and evaluation of triazole derivatives for antimicrobial activities are widespread, highlighting the antimicrobial potential of these compounds. Various derivatives have been synthesized and tested against different bacterial and fungal strains, showing excellent antimicrobial properties (Kaneria et al., 2016).
Materials Science
In materials science, triazole derivatives have been utilized in the design and synthesis of new materials with specific properties, such as radical-scavenging activity. Highly brominated mono- and bis-phenols derived from marine algae, exhibiting potent radical-scavenging activity, underscore the utility of such compounds in developing materials with antioxidant properties (Duan, Li, & Wang, 2007).
Propriétés
IUPAC Name |
1-[1-(3-bromophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7(15)10-6-14(13-12-10)9-4-2-3-8(11)5-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKLXEUERCRXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2757538.png)
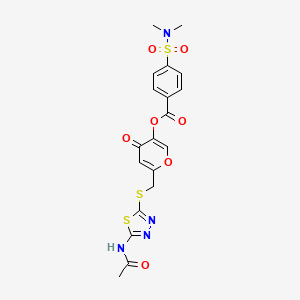

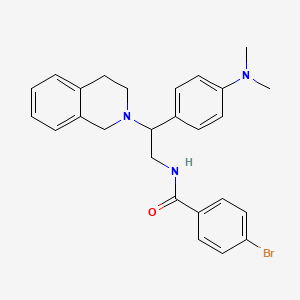
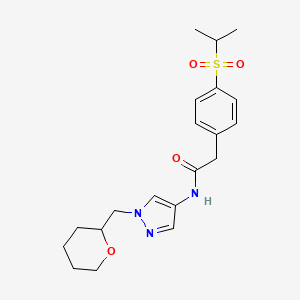
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)
![[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B2757551.png)
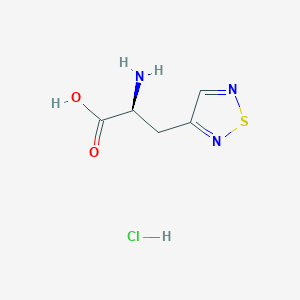
![[1-(Methylaminomethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2757554.png)
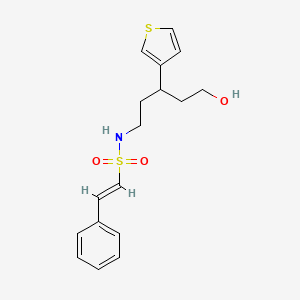

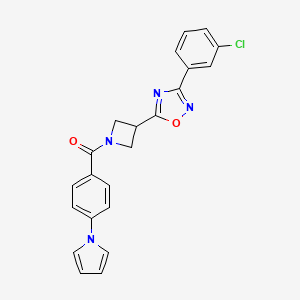
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2757558.png)
